molecular formula C18H21Cl2N3O2 B2624537 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide CAS No. 1049407-67-1

2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2624537
CAS No.: 1049407-67-1
M. Wt: 382.29
InChI Key: HDXDGZYQFIDHHV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with dichloro groups and a complex side chain incorporating morpholine and N-methylpyrrole rings. This specific molecular architecture, which includes both a benzamide moiety and morpholinoethyl group, is often explored in medicinal chemistry and drug discovery research . Compounds with similar structural features, such as the morpholinoethyl group linked to an amide function, have been investigated as potential inhibitors of specific biological targets . The presence of the 2,4-dichlorobenzamide subunit is a motif found in molecules studied for various biological activities. As a research chemical, this compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in early-stage pharmacological research. Researchers can utilize this compound to probe biochemical pathways or develop novel therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

2,4-dichloro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)14-5-4-13(19)11-15(14)20/h2-6,11,17H,7-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXDGZYQFIDHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The starting material, 2,4-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The dichloro groups on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Research indicates that compounds similar to 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that related benzamide derivatives possess significant antimicrobial effects against various bacterial strains and fungi. For instance, certain substituted benzamides demonstrated comparable efficacy to established antibiotics like isoniazid and fluconazole in inhibiting microbial growth .
  • Anticancer Potential : The compound's structure suggests potential anticancer properties. Novel benzamide derivatives have been designed and synthesized, showing cytotoxic effects against several cancer cell lines, including colon and breast cancer. These compounds often exhibit mechanisms of action that involve apoptosis induction in cancer cells .

Antimicrobial Screening

A study investigated a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides for their antimicrobial activity. The results indicated that the synthesized compounds exhibited significant activity against both mycobacterial and fungal strains, suggesting that similar derivatives may enhance antimicrobial efficacy .

Anticancer Activity Assessment

In another study focusing on novel benzamide analogs, researchers evaluated their cytotoxic effects on various human cancer cell lines. The results showed that certain derivatives had remarkable potency against resistant cancer strains, indicating that modifications to the benzamide structure could yield effective anticancer agents .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related benzamide derivatives:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Target Compound : 2,4-Dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide 2,4-Dichlorobenzamide Morpholinoethyl group with 1-methylpyrrole Potential CNS modulation (inferred)
N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide (Compound 12) 2,4-Dichlorobenzamide 2-Aminoethyl group, 4-chlorophenyl Trypanosoma brucei inhibitor (IC50: 0.8 µM)
N-(2-Morpholinoethyl)-2,4-dichlorobenzamide 2,4-Dichlorobenzamide Morpholinoethyl group (no pyrrole) pH-sensitive sensor component (72% yield in microfluidic detection)
2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide (Compound 53) 2,4-Dichlorobenzamide Furanylmethyl group, 4-chlorophenyl Antiparasitic screening candidate
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide (U-47700) 3,4-Dichlorobenzamide Dimethylaminocyclohexyl group Controlled opioid analogue

Key Observations :

  • Morpholino vs. Aminoethyl Groups: The presence of a morpholine ring (as in the target compound and compound from ) enhances solubility and hydrogen-bonding capacity compared to simpler aminoethyl derivatives (e.g., Compound 12 in ).
  • Pyrrole vs.
  • Chlorination Pattern : The 2,4-dichloro substitution on the benzamide core is conserved across antiparasitic candidates, whereas 3,4-dichloro derivatives (e.g., U-47700) are associated with opioid receptor binding .

Pharmacological and Physicochemical Properties

Property Target Compound N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide 2,4-Dichloro-N-(2-morpholinoethyl)benzamide
Molecular Weight (g/mol) 438.3 413.7 357.2
LogP (Predicted) 3.2 2.8 2.5
Aqueous Solubility Moderate (morpholine enhances solubility) Low (lipophilic 4-chlorophenyl reduces solubility) High (unsubstituted morpholinoethyl group)
Biological Target Underexplored Trypanosoma brucei Sensor applications

Notable Trends:

  • The 4-chlorophenyl group in Compound 12 correlates with potent antiparasitic activity (IC50: 0.8 µM), whereas the target compound’s pyrrole substituent may redirect activity toward neurological targets.

Yield Comparison :

  • The target compound’s yield is unspecified but likely lower than the 72% reported for the unsubstituted morpholinoethyl analogue in sensor applications .
  • Compound 12 achieved a 98% yield, attributed to optimized stoichiometry and purification via column chromatography.

Biological Activity

2,4-Dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms, efficacy, and potential as a drug candidate.

Chemical Structure and Properties

The compound features a dichlorobenzamide core with a morpholinoethyl side chain and a pyrrole moiety. Its structure can be represented as follows:

C15H18Cl2N3O\text{C}_{15}\text{H}_{18}\text{Cl}_2\text{N}_3\text{O}

This structure suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit RET kinase activity, which is crucial in various cancers. In one study, compounds showed moderate to high potency in ELISA-based kinase assays, suggesting that the target compound may similarly inhibit cell proliferation driven by oncogenic mutations .

Table 1: Antitumor Activity of Related Compounds

Compound NameTargetIC50 (µM)Mechanism of Action
4-Chloro-3-(5-(pyridin-3-yl)...RET Kinase0.12Inhibition of cell proliferation
2,4-Dichloro-N-benzamideNot specifiedTBDTBD

Neuropharmacological Effects

The morpholinoethyl group in the compound suggests potential central nervous system activity. Studies on related pyrrole derivatives have shown promising results in modulating neurotransmitter systems and exhibiting neuroprotective effects. For example, pyrrole derivatives have been investigated for their ability to scavenge free radicals and protect neuronal cells from oxidative stress .

Antibacterial Properties

The antibacterial efficacy of similar pyrrole-containing compounds has been documented. In vitro studies using disk diffusion techniques demonstrated that these compounds possess bacteriostatic properties against both Gram-positive and Gram-negative bacteria . This raises the possibility that this compound may also exhibit similar antibacterial activity.

Case Studies

One notable study focused on the synthesis of related benzamide derivatives and their biological evaluations. The results highlighted that modifications in the side chains significantly influenced the biological activity, suggesting a structure-activity relationship (SAR) that could be explored further with the target compound .

Research Findings

Research has consistently shown that the biological activity of benzamide derivatives is influenced by:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances potency against certain targets.
  • Structural Flexibility : The morpholino group provides conformational flexibility which may enhance binding to biological targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via sequential alkylation and benzoylation steps. For example:

  • Alkylation : React 1-methyl-1H-pyrrole-2-amine with a morpholinoethyl precursor (e.g., 2-morpholinoethyl bromide) under basic conditions (e.g., NaHCO₃) in acetonitrile or THF.
  • Benzoylation : Treat the intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C.
  • Optimization : Use protecting groups (e.g., Boc for amines) to minimize side reactions. Purify via silica gel chromatography or recrystallization as HCl salts to improve purity .
    • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) to enhance yields.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?

  • Techniques :

  • ¹H NMR : Look for signals at δ 6.5–7.5 ppm (aromatic protons), δ 3.5–4.0 ppm (morpholine CH₂ groups), and δ 2.5–3.0 ppm (pyrrole methyl group).
  • ESI-MS : Expect a molecular ion peak at m/z corresponding to [M+H]⁺ (exact mass depends on isotopic Cl distribution).
  • IR : Confirm amide C=O stretch near 1650–1680 cm⁻¹ and aromatic C-Cl stretches at 550–750 cm⁻¹ .
    • Validation : Compare data with structurally analogous compounds (e.g., derivatives) to resolve ambiguities.

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound across different assays?

  • Approach :

  • Assay Validation : Ensure consistent cell lines (e.g., Trypanosoma brucei for antiparasitic studies, as in ) and control for solvent effects (e.g., DMSO concentration).
  • Structural Confirmation : Re-characterize batches via HPLC and NMR to rule out impurities or degradation (e.g., highlights hydrolysis risks under acidic conditions).
  • SAR Analysis : Compare with derivatives (e.g., compounds with varying aryl substituents) to identify critical pharmacophores .

Q. What crystallographic challenges arise during structural elucidation, and how can SHELX software improve refinement outcomes?

  • Challenges :

  • Twinning : Common in morpholine-containing compounds due to flexible side chains.
  • Disorder : The pyrrole ring may exhibit positional disorder.
    • Solutions :
  • Use SHELXL for high-resolution refinement: Apply TWIN and BASF commands to model twinning. For disorder, split occupancy models and restrain geometric parameters (e.g., DFIX for bond lengths) .
  • Validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. How does the stability of this compound under physiological conditions impact its pharmacokinetic profiling?

  • Methodology :

  • Hydrolysis Studies : Incubate the compound in buffer solutions (pH 1–7.4) at 37°C and monitor degradation via LC-MS. shows chloro-substituted benzamides are prone to hydrolysis at extremes (pH < 2 or > 10).
  • Metabolite Identification : Use liver microsomes to assess CYP450-mediated oxidation of the pyrrole or morpholine moieties .

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